4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261936-09-7
VCID: VC0036817
InChI: InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
SMILES: C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O
Molecular Formula: C11H7FO3S
Molecular Weight: 238.232

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid

CAS No.: 1261936-09-7

VCID: VC0036817

Molecular Formula: C11H7FO3S

Molecular Weight: 238.232

* For research use only. Not for human or veterinary use.

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid - 1261936-09-7

Description

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₇FO₃S and a molecular weight of 238.24 g/mol. It features a thiophene ring substituted with a carboxylic acid group and a phenyl ring bearing both a fluorine atom and a hydroxyl group . This unique combination of functional groups confers distinct chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves several key steps:

  • Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀).

  • Introduction of Substituents: The fluorine and hydroxyl groups can be introduced via electrophilic aromatic substitution reactions.

  • Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Chemical Reactions and Applications

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: The fluorine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.

Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

  • Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Biological Activity

Recent studies have highlighted the potential biological activities of compounds similar to 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, including antibacterial and antifungal properties. The presence of hydroxyl groups tends to enhance antifungal activity.

Antibacterial and Antifungal Activity

CompoundMIC (µg/mL)Bacterial Strain
Related Compounds32 - 512Staphylococcus aureus, Bacillus subtilis
Thiophene DerivativesVaryingCandida albicans

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes.

Research Findings and Future Directions

Structure-Activity Relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring significantly affect the compound's biological activity, suggesting a targeted approach for designing new derivatives. Further research is needed to fully explore its potential applications in medicine and materials science.

CAS No. 1261936-09-7
Product Name 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Molecular Formula C11H7FO3S
Molecular Weight 238.232
IUPAC Name 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
Standard InChIKey UUTMQRCQJZKQLM-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O
PubChem Compound 53219496
Last Modified Aug 15 2023

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